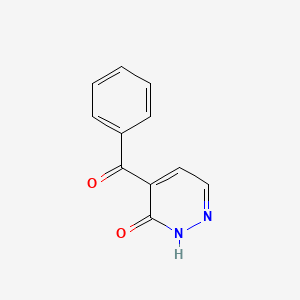

4-Benzoylpyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

CAS No. |

138366-12-8 |

|---|---|

Molecular Formula |

C11H8N2O2 |

Molecular Weight |

200.19 g/mol |

IUPAC Name |

5-benzoyl-1H-pyridazin-6-one |

InChI |

InChI=1S/C11H8N2O2/c14-10(8-4-2-1-3-5-8)9-6-7-12-13-11(9)15/h1-7H,(H,13,15) |

InChI Key |

VMKRRKFPWMXKOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=NNC2=O |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 4 Benzoylpyridazin 3 2h One Derivatives

Oxidation and Dehydrogenation Reactions

Oxidation and dehydrogenation are fundamental transformations for modifying the saturation level of the pyridazinone ring. In the context of 4-benzoylpyridazin-3(2H)-one derivatives, these reactions are primarily employed to convert di- or tetrahydro-pyridazinone precursors into their more aromatic counterparts. A common and effective method for this transformation is the use of bromine in acetic acid.

This reaction typically involves the treatment of a 4,5-dihydropyridazin-3(2H)-one derivative with a solution of bromine in glacial acetic acid, often with heating. The bromine acts as an oxidizing agent, abstracting two hydrogen atoms from the C4 and C5 positions of the pyridazinone ring, leading to the formation of a double bond and resulting in the corresponding aromatic pyridazin-3(2H)-one.

Table 1: Dehydrogenation of Dihydropyridazinone Derivatives This table is representative of the general reaction and not specific to 4-benzoyl derivatives due to a lack of specific examples in the searched literature.

| Starting Material | Reagent | Product | Yield (%) |

| 6-Aryl-4,5-dihydropyridazin-3(2H)-one | Br₂ in Acetic Acid | 6-Arylpyridazin-3(2H)-one | High |

| 4,5-Disubstituted-4,5-dihydropyridazin-3(2H)-one | Br₂ in Acetic Acid | 4,5-Disubstituted-pyridazin-3(2H)-one | Moderate to High |

The presence of the benzoyl group at the 4-position is expected to influence the reaction conditions required for dehydrogenation, although specific studies on 4-benzoyl-4,5-dihydropyridazin-3(2H)-one were not prominently found in the surveyed literature. The electron-withdrawing nature of the benzoyl group could potentially affect the electron density of the pyridazinone ring and, consequently, its susceptibility to oxidation.

Aromatization Processes in Tetrahydropyridazinone Analogs

Aromatization is a key process in the synthesis of pyridazinone-based compounds, transforming saturated or partially saturated heterocyclic rings into stable aromatic systems. For tetrahydropyridazinone analogs of this compound, this process is synonymous with dehydrogenation. The conversion of a tetrahydropyridazinone to a fully aromatic pyridazinone introduces a thermodynamically stable π-conjugated system.

The methodology for aromatization largely mirrors that of dehydrogenation, with bromine in acetic acid being a frequently employed reagent system. This process is crucial in multi-step syntheses where the pyridazinone ring is initially constructed in a reduced form.

Nucleophilic Substitution Reactions on Substituted Pyridazinone Rings

The pyridazinone ring is susceptible to nucleophilic attack, a reactivity that is modulated by the substituents on the ring. In the case of this compound derivatives, the electron-withdrawing benzoyl group at the C4 position is expected to significantly influence the regioselectivity and rate of nucleophilic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for pyridazine (B1198779) systems. The nitrogen atoms in the pyridazine ring lower the electron density of the carbon atoms, making them more electrophilic and thus more susceptible to attack by nucleophiles. The positions ortho and para to the ring nitrogens (C3, C6, and C4/C5) are generally activated for nucleophilic attack.

The presence of a strong electron-withdrawing group like the benzoyl group at C4 would further activate the ring towards nucleophilic attack, particularly at the positions ortho and para to it. However, the specific outcomes of such reactions would also depend on the nature of the nucleophile and the presence of any leaving groups on the pyridazinone ring.

Research on the nucleophilic substitution of hydrogen (SNH) in pyridazin-3(2H)-ones has shown that functionalization at the C4 position is achievable. For instance, the reaction of 2-benzylpyridazin-3(2H)-one with Grignard reagents can lead to C4-alkylation or arylation. nih.gov This suggests that the C4 position of the pyridazinone ring is indeed reactive towards nucleophiles, and the benzoyl group in this compound would likely play a significant role in directing or facilitating such transformations.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The pyridazinone scaffold serves as a versatile platform for the construction of fused heterocyclic systems. Through appropriate functionalization, the pyridazinone ring can undergo cyclization reactions to yield bicyclic and polycyclic structures, significantly expanding the chemical diversity of this compound class.

Formation of Triazole Rings from Azido-Pyridazinone Intermediates

A key transformation in the synthesis of fused pyridazine heterocycles is the formation of a triazole ring, leading to the nih.govtpcj.orgnih.govtriazolo[4,3-b]pyridazine system. While various synthetic routes to this scaffold exist, the pathway involving an azido-pyridazinone intermediate is of particular interest due to the versatile reactivity of the azide (B81097) functionality.

Although direct literature examples detailing the cyclization of a 4-benzoyl-substituted azido-pyridazinone were not found, the general synthetic strategy can be inferred. The synthesis would likely commence with a pyridazinone derivative bearing a suitable leaving group, such as a chlorine atom, at the 3-position. This 3-chloro-pyridazinone can be converted to a 3-hydrazino-pyridazinone by reaction with hydrazine (B178648) hydrate (B1144303). tpcj.org

The subsequent steps to form the triazole ring can vary. A common method involves the reaction of the 3-hydrazino-pyridazinone with an aroyl chloride. tpcj.org This leads to the formation of a hydrazide intermediate, which then undergoes intramolecular cyclization to furnish the nih.govtpcj.orgnih.govtriazolo[4,3-b]pyridazine ring system.

An alternative, though less documented in the specific context of 4-benzoyl derivatives, would be the conversion of a suitable pyridazinone precursor to an azido-pyridazinone. The azide group could then, in principle, undergo an intramolecular cyclization, potentially triggered by thermal or photochemical conditions, or by reaction with a suitable one-carbon synthon, to form the fused triazole ring. This pathway, while mechanistically plausible, requires further specific investigation for this compound derivatives.

Table 2: General Synthesis of nih.govtpcj.orgnih.govtriazolo[4,3-b]pyridazines This table represents a general synthetic pathway and is not specific to 4-benzoyl derivatives.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 6-Aryl-4,5-dihydro-3(2H)-pyridazinone | POCl₃ | 3-Chloro-6-arylpyridazine |

| 2 | 3-Chloro-6-arylpyridazine | Hydrazine Hydrate | 3-Hydrazino-6-arylpyridazine |

| 3 | 3-Hydrazino-6-arylpyridazine | Aroyl Chloride | 3-Aroyl-6-aryl- nih.govtpcj.orgnih.govtriazolo[4,3-b]pyridazine |

The synthesis of these fused heterocyclic systems is of significant interest as nih.govtpcj.orgnih.govtriazolo[4,3-b]pyridazine derivatives have been investigated for various biological activities. tpcj.orgnih.gov

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and obtaining a unique molecular fingerprint of 4-Benzoylpyridazin-3(2H)-one.

Infrared (IR) Spectroscopy for Functional Group Identification and Structural Elucidation

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in the this compound molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays bands corresponding to specific vibrational modes.

Key characteristic absorption bands for pyridazinone derivatives have been identified, which can be extrapolated to understand the structure of this compound. A prominent feature in the IR spectra of such compounds is the strong absorption band corresponding to the carbonyl (C=O) group of the pyridazinone ring, which typically appears in the range of 1654-1635 cm⁻¹. Another significant absorption is that of the N-H group, also part of the pyridazinone ring, which is expected to show a characteristic band. Additionally, the presence of the benzoyl substituent introduces a second carbonyl group, the aryl ketone, which would also exhibit a strong absorption band, typically around 1700 cm⁻¹. The C=C stretching vibrations within the aromatic and pyridazinone rings are generally observed around 1580 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide C=O | Stretching | 1654-1635 |

| Ketone C=O | Stretching | ~1700 |

| N-H | Stretching | ~3450 |

| C=C (Aromatic) | Stretching | ~1580 |

Raman Spectroscopy for Molecular Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H-NMR spectrum of this compound, distinct signals are expected for the protons of the pyridazinone ring, the benzoyl group, and the N-H proton.

Based on data from related pyridazinone derivatives, the protons on the pyridazinone ring would likely appear as multiplets in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The protons of the phenyl ring of the benzoyl group would also resonate in this aromatic region, potentially overlapping with the pyridazinone protons and requiring advanced 2D NMR techniques for unambiguous assignment. The N-H proton of the pyridazinone ring is expected to appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridazinone Ring Protons | 7.0 - 8.0 | Multiplet |

| Benzoyl Group Protons | 7.0 - 8.0 | Multiplet |

| N-H Proton | Variable, broad singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Delineation

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C-NMR spectrum.

For substituted pyridazinone derivatives, the carbonyl carbon of the pyridazinone ring is a key diagnostic signal and is typically observed in the range of δ 159.33–145.93 ppm. The carbonyl carbon of the benzoyl group would also resonate in the downfield region of the spectrum. The carbon atoms of the aromatic rings (both the pyridazinone and the phenyl group) would appear in the approximate range of δ 120-150 ppm.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyridazinone C=O | 159.33–145.93 |

| Benzoyl C=O | Downfield region |

| Aromatic Carbons | ~120-150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the conjugated system of the pyridazinone ring and the benzoyl group.

For related 2-pyridone structures, absorption bands are typically observed in two main regions of the UV-Vis spectrum: between 230 and 310 nm, and between 320 and 390 nm. The exact position of the absorption maxima (λmax) is influenced by the solvent and the specific substituents on the pyridone ring. The extensive conjugation in this compound, involving both the pyridazinone and benzoyl moieties, is expected to result in characteristic absorption bands within these regions.

| Electronic Transition | Expected Absorption Region (λmax, nm) |

|---|---|

| π → π | 230 - 310 |

| n → π / π → π* | 320 - 390 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal evidence for the molecular structure of this compound, including bond lengths, bond angles, and torsional angles. The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions can be determined.

For analogous pyridazinone derivatives, X-ray diffraction studies have been crucial in confirming their molecular structures. For instance, in related compounds, this method has detailed the planarity of the pyridazinone ring and the orientation of substituent groups.

A key aspect of the crystallographic analysis of this compound would be the determination of its molecular conformation and the degree of planarity of its constituent rings. It would be anticipated that the pyridazinone ring may exhibit some degree of deviation from perfect planarity.

In studies of similar pyridazinone structures, such as 4-benzyl-6-p-tolylpyridazin-3(2H)-one, the molecule was found to be non-planar, with the tolyl and pyridazine (B1198779) rings being twisted with respect to each other researchgate.net. Similarly, for 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one, the chlorophenyl and pyridazinone rings are nearly perpendicular nih.gov. The analysis of this compound would involve calculating the dihedral angles between the planes of the benzoyl group and the pyridazinone ring to quantify their relative orientation.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

Note: This table presents hypothetical data as specific crystallographic information for this compound is not available.

Integration of Spectroscopic Data for Comprehensive Structural Assignment

While X-ray crystallography provides a detailed solid-state structure, a comprehensive understanding of a molecule requires the integration of data from various spectroscopic techniques, which probe the structure in different states and on different timescales. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are vital in this regard.

The structural information obtained from these methods would be correlated to build a complete and unambiguous picture of the this compound molecule. For example, the proton and carbon environments suggested by ¹H and ¹³C NMR spectra would be expected to be consistent with the solid-state structure determined by X-ray crystallography. Any significant differences between the solution-state (NMR) and solid-state (X-ray) conformations would be of particular interest, potentially indicating conformational flexibility.

The integration of these techniques is a common practice in the characterization of novel compounds, as demonstrated in studies of various heterocyclic systems where NMR, FT-IR, and X-ray data are used in concert to confirm the synthesized structures mdpi.com.

Table 2: Spectroscopic Techniques for the Structural Elucidation of this compound

| Technique | Information Provided |

| ¹H NMR | Number and connectivity of hydrogen atoms. |

| ¹³C NMR | Number and types of carbon atoms in the molecule. |

| IR Spectroscopy | Presence of functional groups (e.g., C=O, N-H). |

| Mass Spectrometry | Molecular weight and fragmentation pattern. |

| X-ray Crystallography | Precise 3D arrangement of atoms in the solid state, bond lengths, and angles. |

Theoretical and Computational Investigations of 4 Benzoylpyridazin 3 2h One

Quantum Chemical Methodologies

Quantum chemical methodologies are employed to solve the Schrödinger equation for a molecule, yielding information about its energy and electronic properties. These methods are broadly categorized based on their level of theory and approximations.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. scirp.org DFT methods, such as those using the B3LYP functional, are known for providing a good balance between accuracy and computational cost, making them suitable for studying molecules like 4-Benzoylpyridazin-3(2H)-one. scirp.orgnih.govresearchgate.net

Pyridazinones can exist in different tautomeric forms, primarily the keto (-C=O) and enol (-C-OH) forms. For the parent compound, pyridazin-3(2H)-one, theoretical studies have shown that it can convert into its pyridazin-3-ol tautomer. nih.gov DFT calculations, often at the B3LYP/6-311++G** level of theory, are used to model this conversion. nih.gov

Two primary mechanisms are typically considered for this process: a direct intramolecular hydrogen transfer and a dimeric, double hydrogen transfer. nih.gov Calculations for the parent pyridazinone ring indicate that the direct transfer has a very high activation energy (around 42.64 kcal/mol) due to the strained four-membered transition state. nih.gov In contrast, the mechanism involving a dimer, where two molecules assist each other in the hydrogen transfer, has a much lower activation energy (around 14.66 kcal/mol). nih.gov The presence of protic polar solvents can further reduce the activation energy for the direct transfer. nih.gov

For this compound, a similar keto-enol tautomerism is possible. Computational studies would be essential to determine the relative stability of the tautomers and the energy barriers for their interconversion. The electron-withdrawing nature of the 4-benzoyl group would likely influence the energy landscape, and DFT calculations could precisely quantify this effect.

Table 1: Illustrative Tautomerization Energy Data (Based on Pyridazinone Parent Compound)

| Tautomerization Mechanism | Calculated Activation Energy (kcal/mol) |

| Direct Hydrogen Transfer | ~42.64 |

| Dimer-assisted Transfer | ~14.66 |

Note: Data is for the parent pyridazin-3(2H)-one and serves as an example of DFT analysis.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of these orbitals and the gap between them are critical parameters for describing a molecule's chemical reactivity and kinetic stability. nih.gov

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's excitability and chemical reactivity. irjweb.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov

For a related compound, 4,5-dichloropyridazin-3-(2H)-one, DFT calculations have been performed to determine these values. researchgate.net Similar calculations for this compound would reveal how the benzoyl substituent modulates the electronic properties of the pyridazinone core.

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Symbol | Definition | Typical Value (eV) |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | ~ -6.6 |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | ~ -1.8 |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 4.8 |

| Hardness | η | (ELUMO - EHOMO) / 2 | ~ 2.4 |

| Softness | ζ | 1 / η | ~ 0.42 |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | ~ 4.2 |

Note: Values are illustrative and based on DFT studies of similar heterocyclic compounds. scirp.orgresearchgate.net

DFT calculations can also be used to map the distribution of electronic charge within the molecule, providing insights into its reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule. nih.gov It uses a color scale to identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. nih.gov For 4,5-dichloropyridazin-3-(2H)-one, the most negative region is located on the oxygen atom of the carbonyl group, identifying it as a likely site for electrophilic attack. researchgate.net A similar analysis for this compound would highlight the reactive sites, showing the negative potential around the carbonyl oxygens and positive potential near the N-H proton.

While DFT is highly popular, other quantum methods are also used.

Ab Initio Methods: These methods, like MP2 (Møller-Plesset perturbation theory), calculate molecular structures from first principles without using experimental data for approximations. researchgate.net They can be more computationally demanding than DFT but are valuable for high-accuracy calculations of molecular geometries and energies, which is essential for detailed conformational analysis.

Semi-Empirical Methods: These techniques use approximations derived from experimental data to simplify calculations. scirp.org While less accurate than DFT or ab initio methods, they are much faster. This makes them suitable for preliminary conformational scans of flexible molecules like this compound, allowing for the rapid identification of low-energy conformers before applying more rigorous and costly methods.

Density Functional Theory (DFT) Calculations for Electronic Structure

Molecular Dynamics Simulations for Conformational Flexibility

While quantum methods are excellent for static structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility. nih.gov

MD simulations for a molecule like this compound would typically be performed in an explicit solvent to mimic solution-phase behavior. wustl.edumdpi.com Such simulations can reveal:

The rotational freedom of the benzoyl group relative to the pyridazinone ring.

The flexibility of the pyridazinone ring itself.

The existence of stable conformers and the transitions between them. wustl.edu

The dynamics of intermolecular interactions, such as hydrogen bonding with solvent molecules.

Key metrics from MD simulations include the Root Mean Square Deviation (RMSD), which tracks the stability of the molecule's conformation over time, and the Root Mean Square Fluctuation (RMSF), which identifies the most flexible regions of the molecule. nih.gov These simulations are crucial for understanding that a molecule's behavior is not defined by a single static structure but by an ensemble of accessible conformations. mdpi.comfrontiersin.org

Computational Spectroscopy for Spectral Prediction and Validation

Computational spectroscopy has emerged as a powerful tool in the structural elucidation of novel compounds, providing a theoretical framework to predict and interpret experimental spectra. For molecules like this compound, quantum chemical methods, particularly Density Functional Theory (DFT), are employed to calculate vibrational frequencies. These theoretical predictions are crucial for assigning the bands observed in experimental Infrared (IR) and Raman spectra, which correspond to specific molecular motions such as stretching, bending, and torsional vibrations.

The process involves optimizing the molecular geometry of the compound to find its lowest energy conformation. Following optimization, vibrational frequency calculations are performed. The results of these calculations provide a set of harmonic frequencies and their corresponding intensities. While these calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and the use of finite basis sets, they can be brought into excellent agreement with experimental data through the application of empirical scaling factors. This synergy between computational prediction and experimental measurement allows for a confident and detailed assignment of the vibrational modes of the molecule.

The simulation of IR and Raman spectra for pyridazinone derivatives is a standard application of computational chemistry that provides deep insight into their vibrational properties. researchgate.net Using DFT methods, such as the B3LYP functional with a basis set like 6-31G(d,p), researchers can calculate the theoretical vibrational spectra. researchgate.net The IR intensities are determined from the derivatives of the dipole moment with respect to the nuclear coordinates, while Raman activities are calculated from the derivatives of the polarizability. cardiff.ac.ukarxiv.org

These simulations are not only used to assign experimental spectral bands but also to study how molecular structure influences the spectra. For instance, calculations can predict how the vibrational frequencies of the carbonyl (C=O) group on the pyridazinone ring and the benzoyl substituent are affected by their chemical environment. In a study on 4,5-dichloropyridazin-3-(2H)-one, DFT calculations of a hydrogen-bonded dimer showed better agreement with the experimental vibrational frequencies than calculations on a single molecule (monomer), highlighting the importance of intermolecular interactions. researchgate.net

Below is an interactive table illustrating a comparison between experimental and calculated vibrational frequencies for the related compound 4,5-dichloropyridazin-3-(2H)-one, demonstrating the typical accuracy of such simulations.

| Experimental Wavenumber (cm⁻¹) | Calculated (Dimer) Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3103 | 3123 | N-H stretch |

| 1674 | 1675 | C=O stretch |

| 1585 | 1590 | C=C stretch |

| 1296 | 1305 | C-N stretch |

| 902 | 903 | C-Cl stretch |

| 779 | 780 | Ring deformation |

Data sourced from a computational study on 4,5-dichloropyridazin-3-(2H)-one using the B3LYP/6-31G(d,p) level of theory. researchgate.net

Reactivity Studies through Computational Descriptors

Computational chemistry provides a suite of descriptors that quantify the reactivity of molecules like this compound. These descriptors are derived from the electronic structure of the molecule, calculated using methods like DFT. Key among these are the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.gov

The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govscirp.org Other important descriptors include:

Ionization Potential (I): Related to HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): Related to LUMO energy (A ≈ -ELUMO).

Global Hardness (η): Measures resistance to charge transfer (η = (I-A)/2).

Softness (S): The reciprocal of hardness (S = 1/η).

Electronegativity (χ): The tendency to attract electrons (χ = (I+A)/2).

Electrophilicity Index (ω): A measure of electrophilic power (ω = χ²/2η).

Molecular Electrostatic Potential (MEP) maps are also used to visualize reactive sites. These maps show the charge distribution on the molecule's surface, with red areas indicating negative potential (nucleophilic sites, prone to electrophilic attack) and blue areas indicating positive potential (electrophilic sites, prone to nucleophilic attack). For a related pyridazinone, the MEP map showed the most negative region located on the oxygen atom of the carbonyl group, identifying it as a likely site for electrophilic attack. researchgate.net

The table below presents hypothetical calculated reactivity descriptors for a pyridazinone derivative, based on values typically found in computational studies.

| Descriptor | Value (eV) | Interpretation |

| EHOMO | -6.85 | Electron-donating ability |

| ELUMO | -1.95 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.90 | High kinetic stability |

| Hardness (η) | 2.45 | Resistant to charge transfer |

| Electronegativity (χ) | 4.40 | High tendency to attract electrons |

| Electrophilicity Index (ω) | 3.95 | Strong electrophilic character |

Computational chemistry enables the detailed exploration of chemical reaction mechanisms, including the prediction of reaction pathways and the characterization of transition states. ucsb.edu For reactions involving the synthesis or modification of the this compound scaffold, these methods can provide invaluable insights that are difficult to obtain experimentally. By mapping the potential energy surface (PES) that connects reactants to products, chemists can identify the most energetically favorable route.

A transition state is a specific configuration along the reaction coordinate that corresponds to the highest energy point on the minimum energy path. ucsb.edu It represents a first-order saddle point on the PES, having a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. ucsb.edu Locating these transition states is a key goal of computational reaction modeling.

For example, computational studies on the synthesis of pyridazine (B1198779) derivatives have successfully modeled the cyclization steps. researchgate.net These studies calculate the geometries and energies of reactants, intermediates, transition states, and products. The activation energy (the energy difference between the reactants and the transition state) can be determined, providing a quantitative measure of the reaction's kinetic feasibility. Such calculations can also elucidate the role of catalysts and solvent effects on the reaction pathway. nih.gov

The three-dimensional structure, stability, and properties of this compound are influenced by various intramolecular interactions. Computational methods are essential for identifying and quantifying these non-covalent interactions, such as hydrogen bonds. The N-H group in the pyridazinone ring can act as a hydrogen bond donor, potentially interacting with the oxygen atoms of the benzoyl or pyridazinone carbonyl groups.

Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing electron density to characterize chemical bonding, including weak interactions. The presence of a bond critical point (BCP) between a hydrogen atom and an acceptor atom is a key indicator of a hydrogen bond. researchgate.net Natural Bond Orbital (NBO) analysis is another technique used to study these interactions by quantifying the stabilization energy associated with the delocalization of electrons from a lone pair orbital of the acceptor atom to the antibonding orbital of the donor X-H bond.

In the solid state, pyridazinone derivatives often form intermolecular hydrogen bonds. For instance, crystallographic and computational studies on 4,5-dichloropyridazin-3-(2H)-one revealed the formation of dimers through N-H···O=C hydrogen bonds between two molecules. researchgate.net Such interactions significantly affect the compound's physical properties and must be considered in computational models to achieve accurate predictions. researchgate.net

Applications in Chemoinformatics and Database Integration

The data generated from theoretical and computational investigations of this compound and related compounds are highly valuable for chemoinformatics applications and for populating chemical databases. Chemoinformatics utilizes computational methods to analyze chemical information, often to predict the biological or physicochemical properties of molecules.

One major application is in Quantitative Structure-Activity Relationship (QSAR) studies. In QSAR, the computationally derived descriptors (e.g., HOMO/LUMO energies, dipole moment, surface area) of a series of pyridazinone derivatives are correlated with their experimentally measured biological activity (e.g., enzyme inhibition). annalsmedres.orgasianpubs.org This process generates a mathematical model that can predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts. annalsmedres.org For example, QSAR models have been successfully developed for pyridazinone derivatives to predict their fungicidal and acetylcholinesterase inhibitory activities. annalsmedres.orgasianpubs.org

Pharmacophore modeling is another chemoinformatics technique where the essential 3D arrangement of functional groups (pharmacophore) required for biological activity is identified. Computational data on the low-energy conformations and electrostatic properties of active pyridazinone compounds are used to build these models. annalsmedres.org

Finally, the calculated properties and spectra for compounds like this compound are integrated into large chemical databases. These databases serve as repositories of chemical information, allowing researchers worldwide to access, search, and utilize the data for a wide range of applications, from reaction planning to materials science and drug development.

Advanced Applications and Future Research Directions

Potential in Materials Science

The exploration of heterocyclic compounds in materials science is a burgeoning field, driven by the search for novel materials with tailored electronic and optical properties. The pyridazinone scaffold, particularly when functionalized with aromatic groups, presents a compelling candidate for the development of new organic materials. rsc.org

While specific research into the optoelectronic properties of 4-Benzoylpyridazin-3(2H)-one is not extensively documented, the molecular architecture suggests significant potential. A recent study highlighted the design of symmetrically folded pyridazinone scaffolds for the development of luminescent materials, indicating the promise of this heterocyclic core in optoelectronics. rsc.org

The this compound molecule incorporates several key features that are desirable for optoelectronic applications:

Extended π-Conjugation: The benzoyl group, in conjunction with the pyridazinone ring, creates an extended system of conjugated π-orbitals. This is a fundamental requirement for organic semiconductors, as it facilitates charge transport.

Intramolecular Charge Transfer: The electron-withdrawing nature of the benzoyl carbonyl group juxtaposed with the electron-rich pyridazinone ring can promote intramolecular charge transfer (ICT) upon photoexcitation. Materials exhibiting ICT are often fluorescent and can be used in the emissive layer of Organic Light Emitting Diodes (OLEDs).

Push-Pull System: The donor-acceptor (push-pull) nature of the molecule can lead to a large dipole moment and significant nonlinear optical (NLO) properties, which are crucial for applications in electro-optic modulators and other photonic devices. nih.gov The porphyrazine ring, for instance, has demonstrated this ambivalent behavior, acting as both an electron donor and acceptor depending on the substitution. nih.gov

Refractive Index Modulation: Organic molecules with large dipole moments can exhibit a significant electro-optic effect, where the refractive index of the material changes in response to an applied electric field. This property is the basis for light modulators used in optical communications. While not specifically studied for this compound, the potential for high refractive index and its modulation exists.

These characteristics suggest that this compound and its derivatives could be investigated as organic semiconductors for thin-film transistors or as active components in OLEDs. Further research into its photophysical properties, such as absorption and emission spectra, fluorescence quantum yield, and charge carrier mobility, is warranted.

Catalytic Applications and Reaction Mechanism Elucidation

The reactivity of the pyridazinone core is a subject of ongoing study. The presence of multiple heteroatoms and functional groups in this compound makes it an interesting candidate for applications in catalysis, either as a ligand for a metal catalyst or as an organocatalyst itself.

The nitrogen atoms in the pyridazinone ring can act as coordination sites for metal ions, suggesting the potential to develop novel catalysts. The reactivity of the pyridazinone ring itself, particularly its susceptibility to nucleophilic substitution, has been a subject of investigation. nih.govwur.nl For instance, 4,5,6-trifluoropyridazin-3(2H)-one has been used as a scaffold for sequential nucleophilic aromatic substitution reactions to create diverse polyfunctional systems. nih.gov

Understanding the reaction mechanisms of substituted pyridazinones is crucial for their application in synthesis and catalysis. Studies on the reaction of pyridazines with nucleophiles have revealed complex mechanisms, including addition-nucleophilic ring opening-ring closure (ANRORC) pathways. wur.nl The benzoyl group in this compound would be expected to influence the regioselectivity of such reactions through its electronic effects on the pyridazinone ring.

While direct catalytic applications of this compound have not been reported, its structural features suggest potential avenues for exploration:

Ligand Development: The nitrogen and oxygen atoms could serve as a bidentate ligand for transition metals, potentially leading to catalysts for cross-coupling reactions or asymmetric synthesis.

Organocatalysis: The acidic proton at the N2 position and the carbonyl group could participate in hydrogen bonding interactions, enabling its use as an organocatalyst for various transformations.

Elucidation of the reaction mechanisms involving this compound would provide a deeper understanding of its reactivity and guide the design of new synthetic methodologies and catalytic systems.

Development of Novel Heterocyclic Scaffolds in Chemical Biology

The pyridazinone nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and cardiovascular agents. nih.govtandfonline.comnih.govbenthamdirect.com The versatility of this scaffold stems from its ability to present substituents in a well-defined spatial orientation, allowing for precise interactions with biological targets. nih.gov

The introduction of a benzoyl group at the 4-position provides a versatile synthetic handle for the development of novel, more complex heterocyclic scaffolds. The carbonyl group of the benzoyl moiety can undergo a variety of chemical transformations, allowing for the construction of fused ring systems or the attachment of diverse pharmacophores. This could lead to the discovery of new classes of compounds with unique biological activities.

For example, the benzoyl group could serve as a starting point for the synthesis of:

Fused Pyridazinones: Intramolecular cyclization reactions could lead to the formation of novel polycyclic heterocyclic systems with rigid conformations, which are often desirable for potent and selective enzyme inhibitors.

Bioconjugates: The carbonyl group can be converted to other functional groups, enabling the conjugation of the pyridazinone scaffold to peptides, proteins, or other biomolecules for applications in chemical biology and drug delivery.

PROTACs and Molecular Glues: The scaffold could be incorporated into proteolysis-targeting chimeras (PROTACs) or molecular glues, which are emerging therapeutic modalities for targeted protein degradation.

The development of synthetic methodologies to functionalize the benzoyl group of this compound will be a key step in realizing the full potential of this scaffold in chemical biology.

Future Research Challenges and Opportunities

While the foundational pyridazinone scaffold has been extensively studied, this compound represents a largely unexplored derivative with significant potential. The primary challenge lies in the lack of specific research on this compound in the advanced application areas discussed. However, this also presents a wealth of opportunities for future investigation.

Key Research Opportunities and Challenges:

| Research Area | Challenges | Opportunities |

| Materials Science | - Lack of data on photophysical and electronic properties. - Synthesis of high-purity materials for device fabrication. | - Investigation of luminescence and semiconducting properties. - Design of novel OLEDs and organic solar cells. - Exploration of nonlinear optical properties for photonics. |

| Catalysis | - Understanding the coordination chemistry of the scaffold. - Elucidating the mechanisms of reactions involving the compound. | - Development of novel metal-pyridazinone catalysts. - Exploration of organocatalytic potential. - Use as a building block in the synthesis of complex molecules. |

| Chemical Biology | - Developing selective synthetic transformations of the benzoyl group. - Understanding the structure-activity relationships of new derivatives. | - Creation of diverse libraries of novel heterocyclic scaffolds. - Discovery of new biological probes and therapeutic agents. - Application in targeted protein degradation and bioconjugation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.